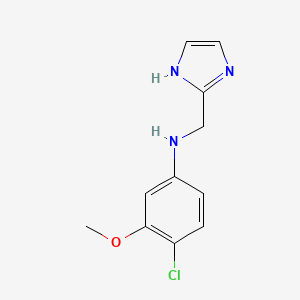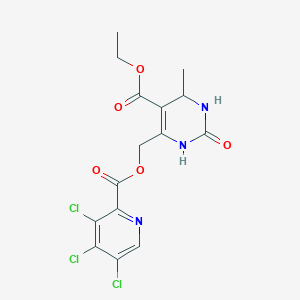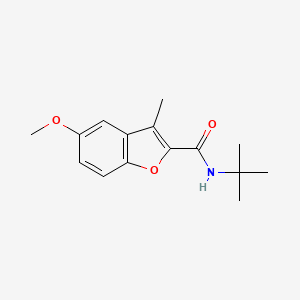![molecular formula C19H16BrNO2 B7469972 4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one, also known as BRACO-19, is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential applications in the field of cancer research due to its ability to selectively bind to and stabilize G-quadruplex DNA structures.
作用機序
4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one binds to and stabilizes G-quadruplex DNA structures by forming a complex with the DNA molecule through hydrogen bonding and hydrophobic interactions. This stabilization leads to the inhibition of transcription and subsequent expression of oncogenes, which are commonly overexpressed in cancer cells.
Biochemical and Physiological Effects:
4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one has been shown to have a selective cytotoxic effect on cancer cells, while exhibiting minimal toxicity towards normal cells. This selectivity is thought to be due to the higher expression of G-quadruplex DNA structures in cancer cells compared to normal cells. Additionally, 4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-cancer effects.
実験室実験の利点と制限
One major advantage of 4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one is its selectivity towards cancer cells, which makes it a promising candidate for targeted cancer therapies. Additionally, its ability to stabilize G-quadruplex DNA structures has potential applications in the development of novel cancer treatments. However, one limitation of 4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on 4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one could focus on improving its solubility and bioavailability, as well as exploring its potential applications in combination therapies with other anti-cancer drugs. Additionally, further studies could investigate the potential use of 4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one in the treatment of other diseases that involve G-quadruplex DNA structures, such as viral infections and neurological disorders.
合成法
The synthesis of 4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one involves several steps, including the reaction of 4-bromoaniline with 2-nitrobenzaldehyde to form 4-(4-bromoanilino)-2-nitrobenzaldehyde. This intermediate is then reduced to 4-(4-bromoanilino)benzaldehyde and subsequently reacted with cyclopentanone in the presence of a base to yield the final product, 4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one.
科学的研究の応用
4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one has been extensively studied for its potential applications in cancer research. It has been shown to selectively target and stabilize G-quadruplex DNA structures, which are commonly found in the promoter regions of many oncogenes. By stabilizing these structures, 4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one can inhibit the expression of these oncogenes, leading to the suppression of cancer cell growth and proliferation.
特性
IUPAC Name |
4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-15-4-6-16(7-5-15)21-11-14-10-19(22)23-18-9-13-3-1-2-12(13)8-17(14)18/h4-10,21H,1-3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSUMLHRSKUYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CNC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide](/img/structure/B7469897.png)


![5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7469913.png)
![4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide](/img/structure/B7469915.png)
![2-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B7469919.png)

![3,5-dimethyl-4-[(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,2-oxazole](/img/structure/B7469935.png)
![1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate](/img/structure/B7469939.png)
![1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine](/img/structure/B7469941.png)


